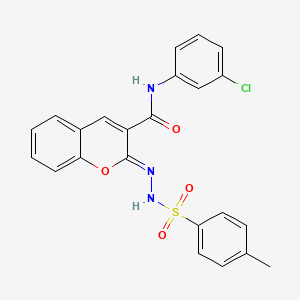

(Z)-N-(3-chlorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(Z)-N-(3-chlorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide, also known as CTHRC1 inhibitor, is a chemical compound that has gained significant attention in the field of cancer research. This compound has shown promising results in inhibiting the growth and spread of cancer cells, making it a potential candidate for cancer treatment.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry and Methodologies

A cornerstone of research into chromene derivatives involves the development of novel synthetic routes and methodologies. For instance, the synthesis of 3H-naphtho[2.1-b]pyran-2-carboxamides, closely related to chromene carboxamides, showcases innovative approaches to constructing complex molecules using cyclocoupling reactions (Nizami & Hua, 2018). This work underlines the synthetic versatility of chromene frameworks, offering pathways that might be adaptable for synthesizing (Z)-N-(3-chlorophenyl)-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide.

Photodynamic and Photochromic Applications

Chromene derivatives exhibit significant potential in photodynamic therapy and as photochromic materials. The study of a naphthopyran dye, a relative of chromene compounds, by Fang et al. (2015), highlighted the role of intramolecular hydrogen bonding in affecting photodynamic properties, suggesting similar applications for chromene derivatives in materials science and optical storage technologies (Fang et al., 2015).

Antimicrobial and Antioxidant Properties

The exploration of chromene derivatives for biomedical applications, particularly their antimicrobial and antioxidant activities, is a vibrant research area. For example, the synthesis of indolyl-4H-chromene-3-carboxamides demonstrated notable antioxidant and antibacterial properties, hinting at the therapeutic potential of chromene compounds in combating oxidative stress and infections (Subbareddy & Sumathi, 2017).

Material Science and Polymer Chemistry

Chromene structures have been incorporated into novel polymeric materials, suggesting areas where this compound could find application. The synthesis of poly(coumarin-amide)s with photosensitive coumarin groups, related to chromenes, opens up possibilities in creating advanced materials with unique optical and thermal properties (Nechifor, 2009).

Environmental Remediation

Chromene derivatives have also been implicated in environmental remediation efforts, particularly in the degradation of pollutants. The field assessment of carboxymethyl cellulose stabilized iron nanoparticles for in situ destruction of chlorinated solvents illustrates the potential for chromene structures in enhancing or mimicking these processes, contributing to more effective remediation strategies (He, Zhao, & Paul, 2010).

Eigenschaften

IUPAC Name |

(2Z)-N-(3-chlorophenyl)-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18ClN3O4S/c1-15-9-11-19(12-10-15)32(29,30)27-26-23-20(13-16-5-2-3-8-21(16)31-23)22(28)25-18-7-4-6-17(24)14-18/h2-14,27H,1H3,(H,25,28)/b26-23- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBNYATLKYFOIGU-RWEWTDSWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C(=O)NC4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-cyano-6-pyridin-3-yl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2454347.png)

![2-methoxy-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]acetamide](/img/structure/B2454365.png)

![4-[1-(2-Bromoprop-2-enyl)benzimidazol-2-yl]-1-(4-ethylphenyl)pyrrolidin-2-one](/img/structure/B2454368.png)